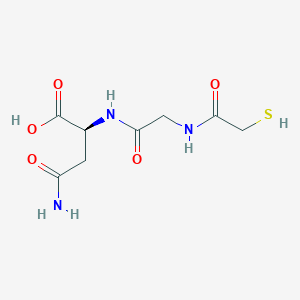
N-(Sulfanylacetyl)glycyl-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Sulfanylacetyl)glycyl-L-asparagine is a compound with the molecular formula C8H13N3O5S It is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylacetyl)glycyl-L-asparagine typically involves the reaction of L-asparagine with sulfanylacetyl chloride and glycyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms that express the necessary enzymes for the synthesis of this compound. These methods can be optimized to achieve high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Sulfanylacetyl)glycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can yield thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Sulfanylacetyl)glycyl-L-asparagine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the role of sulfur-containing amino acids in biological systems.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(Sulfanylacetyl)glycyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Asparagine: The parent amino acid from which N-(Sulfanylacetyl)glycyl-L-asparagine is derived.
N-Sulfanyl-L-asparagine: A similar compound with a sulfanyl group attached directly to the asparagine molecule.
N-(Sulfanylacetyl)-L-alanyl-L-asparagine: Another derivative with an additional alanine residue.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a glycyl residue, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
823803-10-7 |
|---|---|
Molekularformel |
C8H13N3O5S |
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
(2S)-4-amino-4-oxo-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C8H13N3O5S/c9-5(12)1-4(8(15)16)11-6(13)2-10-7(14)3-17/h4,17H,1-3H2,(H2,9,12)(H,10,14)(H,11,13)(H,15,16)/t4-/m0/s1 |
InChI-Schlüssel |
MYXWMYYAMKPIAX-BYPYZUCNSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CS)C(=O)N |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CS)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


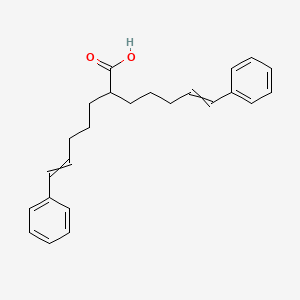
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
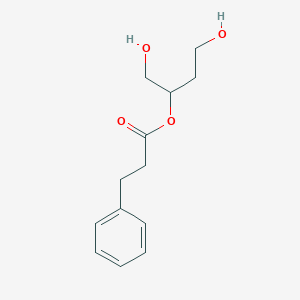
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
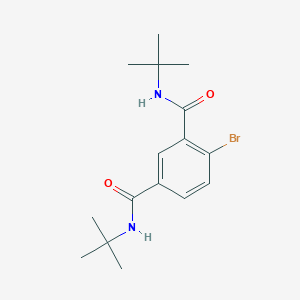
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
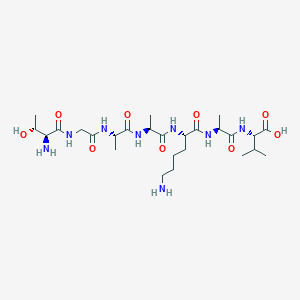
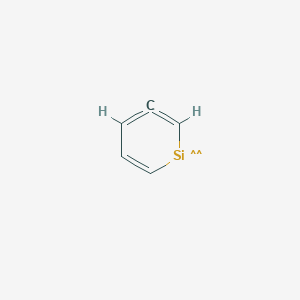
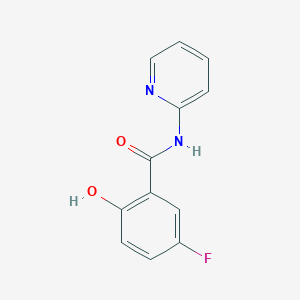
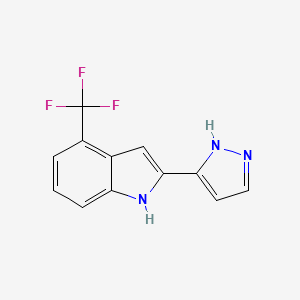

![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
